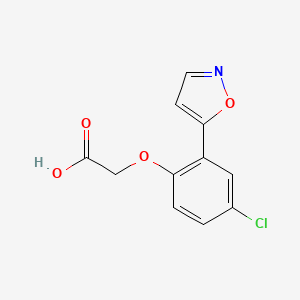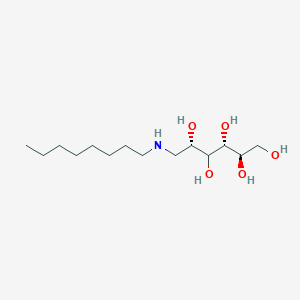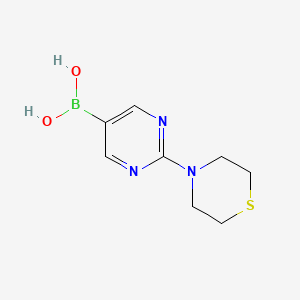
(2-Thiomorpholinopyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Thiomorpholinopyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in various fields of scientific research due to its unique chemical structure and reactivity. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Thiomorpholinopyrimidin-5-yl)boronic acid typically involves the reaction of a halogenated pyrimidine derivative with a boronic acid or boronate ester. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a halogenated pyrimidine reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process . Additionally, the development of more sustainable and cost-effective catalysts and reagents is an ongoing area of research to improve industrial production methods.
Chemical Reactions Analysis
Types of Reactions
(2-Thiomorpholinopyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the boronic acid group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various functionalized derivatives .
Scientific Research Applications
(2-Thiomorpholinopyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Thiomorpholinopyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and separation applications . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(2-Piperidin-1-ylpyrimidin-5-yl)boronic acid: Similar in structure but with a piperidine ring instead of a thiomorpholine ring.
(2-Methylpyrimidin-5-yl)boronic acid: Contains a methyl group instead of the thiomorpholine moiety.
Benzo[B]Thiophene-2-Boronic Acid: Features a benzo[b]thiophene ring instead of the pyrimidine ring.
Uniqueness
(2-Thiomorpholinopyrimidin-5-yl)boronic acid is unique due to the presence of both the thiomorpholine and pyrimidine moieties, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for diverse applications in organic synthesis, medicinal chemistry, and materials science .
Properties
Molecular Formula |
C8H12BN3O2S |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
(2-thiomorpholin-4-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H12BN3O2S/c13-9(14)7-5-10-8(11-6-7)12-1-3-15-4-2-12/h5-6,13-14H,1-4H2 |
InChI Key |
AHLXNDXGBOYILM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCSCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


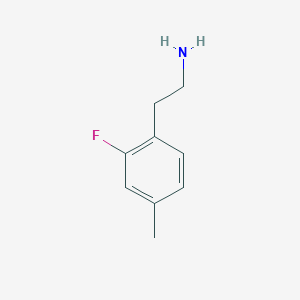
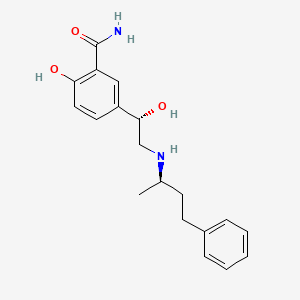
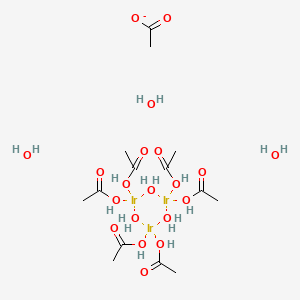
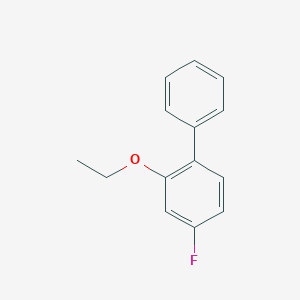
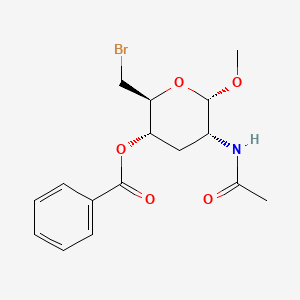
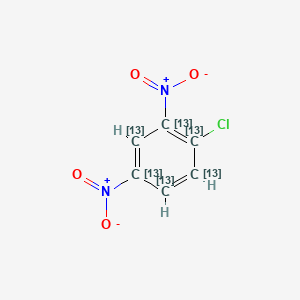
![8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid](/img/structure/B13411965.png)
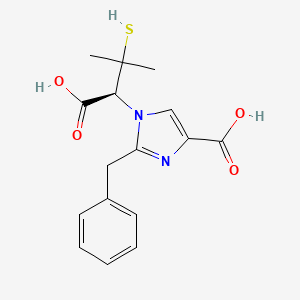
![[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B13411981.png)

![Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)

